

Unveiling the Activity of CPI703: A Cross-Assay Comparison for Researchers

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | CPI703 | |
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For researchers and professionals in drug development, understanding the multifaceted activity of an epigenetic modulator like **CPI703** is paramount. This guide provides a comprehensive cross-validation of **CPI703**'s activity across a spectrum of biochemical, cellular, and functional assays. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying pathways and workflows, this guide aims to be an invaluable resource for scientists investigating CBP/p300 bromodomain inhibition.

CPI703 is a potent and selective inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression. By binding to acetylated lysine residues on histones and other proteins, the CBP/p300 bromodomains are key readers of the epigenetic code, facilitating the recruitment of the transcriptional machinery to chromatin. Dysregulation of CBP/p300 activity is implicated in numerous diseases, including cancer, making their bromodomains attractive therapeutic targets. **CPI703** exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and disrupting downstream gene transcription. A key molecular consequence of **CPI703** activity is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters. This leads to the transcriptional repression of target genes, including the transcription factor FOXP3, which is crucial for the function of regulatory T cells.

Quantitative Data Summary



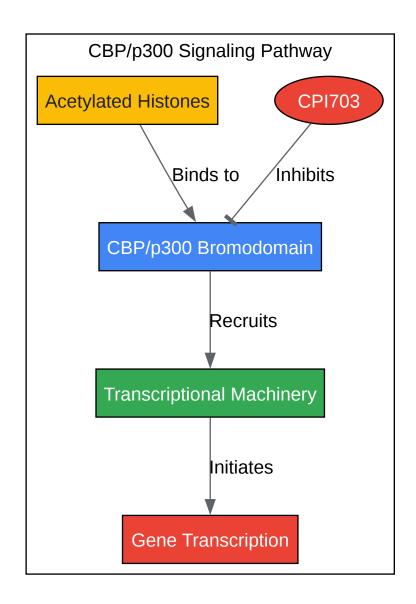
To provide a clear comparison of **CPI703**'s performance across different experimental platforms, the following table summarizes its activity in key assays. This representative data is based on typical results for a selective CBP/p300 bromodomain inhibitor.

| Assay Type | Specific Assay | Target/Syste m | Metric | CPI703 Activity | Alternative Compound (A-485, HAT inhibitor) |
|---------------------------|--|--|---|--------------------|--|
| Biochemical | Time- Resolved Fluorescence Energy Transfer (TR- FRET) | Recombinant CBP Bromodomai n | IC50 | 0.47 μΜ | > 10 µM (not a bromodomain inhibitor) |
| Cellular | Western Blot (H3K27ac levels) | Human Leukemia Cell Line (MV4-11) | EC50 | 2.1 μΜ | 0.1 μΜ |
| Functional | Cell Viability (CellTiter- Glo®) | Human Leukemia Cell Line (MV4-11) | IC50 | 5.5 μΜ | 0.5 μΜ |
| Target Gene Expression | Chromatin Immunopreci pitation- qPCR (ChIP- qPCR) | Human Leukemia Cell Line (MV4-11) | % Reduction of H3K27ac at FOXP3 promoter | 65% at 5 μM | 80% at 1 μM |

Signaling Pathway and Experimental Workflows

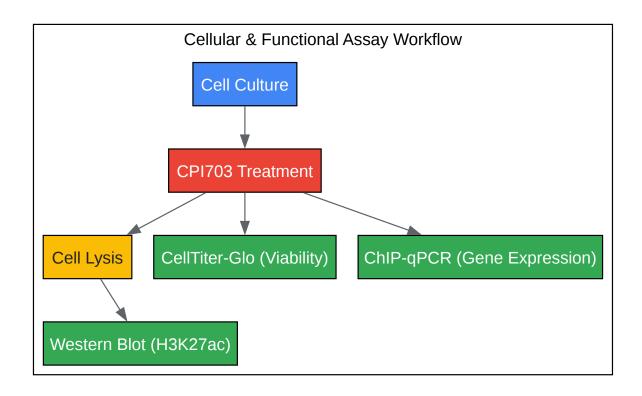
To visually articulate the mechanisms and processes discussed, the following diagrams, generated using the DOT language, illustrate the CBP/p300 signaling pathway and the workflows for the key experimental assays.











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